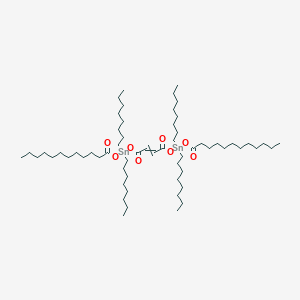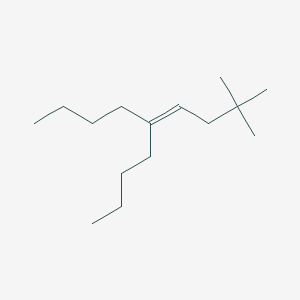
5-Butyl-2,2-dimethylnon-4-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyl-2,2-dimethylnon-4-ene is an organic compound with the molecular formula C15H30. It is a hydrocarbon that belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is notable for its structural complexity, featuring a butyl group and two methyl groups attached to a nonene backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2,2-dimethylnon-4-ene can be achieved through various organic reactions. One common method involves the dehydration of alcohols. For instance, the dehydration of 5-butyl-2,2-dimethylnon-4-ol using an acid catalyst such as concentrated sulfuric acid or phosphoric acid can yield this compound . The reaction typically requires heating to facilitate the removal of water and formation of the double bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal oxides can be employed to enhance the efficiency of the dehydration reaction. Additionally, continuous flow reactors may be used to maintain optimal reaction conditions and improve scalability.
化学反应分析
Types of Reactions
5-Butyl-2,2-dimethylnon-4-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Hydrogenation of the double bond can convert the compound into a saturated hydrocarbon.
Substitution: The compound can participate in electrophilic addition reactions, where the double bond reacts with halogens or hydrogen halides to form halogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Halogenation reactions can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Formation of 5-butyl-2,2-dimethylnon-4-ol, 5-butyl-2,2-dimethylnon-4-one, or 5-butyl-2,2-dimethylnon-4-oic acid.
Reduction: Formation of 5-butyl-2,2-dimethylnonane.
Substitution: Formation of 5-butyl-2,2-dimethyl-4-bromononane or 5-butyl-2,2-dimethyl-4-chlorononane.
科学研究应用
5-Butyl-2,2-dimethylnon-4-ene has various applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of alkenes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for synthesizing pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 5-Butyl-2,2-dimethylnon-4-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form addition products. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
相似化合物的比较
Similar Compounds
5-Butyl-2,2-dimethylnonane: A saturated hydrocarbon with similar structural features but lacking the double bond.
5-Butyl-2,2-dimethyl-4-bromononane: A halogenated derivative of 5-Butyl-2,2-dimethylnon-4-ene.
5-Butyl-2,2-dimethylnon-4-ol: An alcohol derivative formed by the oxidation of this compound.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. The presence of the double bond allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.
属性
CAS 编号 |
64135-18-8 |
|---|---|
分子式 |
C15H30 |
分子量 |
210.40 g/mol |
IUPAC 名称 |
5-butyl-2,2-dimethylnon-4-ene |
InChI |
InChI=1S/C15H30/c1-6-8-10-14(11-9-7-2)12-13-15(3,4)5/h12H,6-11,13H2,1-5H3 |
InChI 键 |
CMPHTWLSDYMEAU-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=CCC(C)(C)C)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



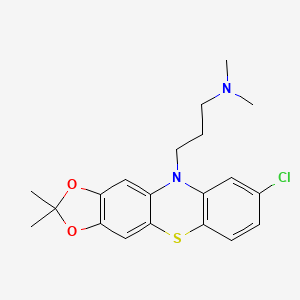

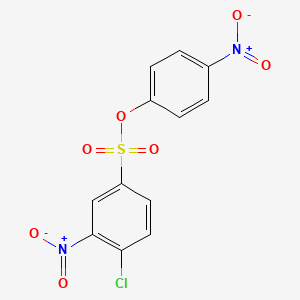
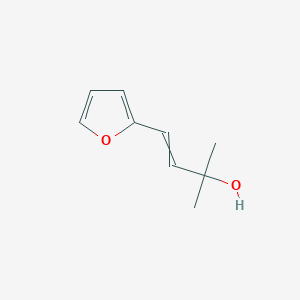
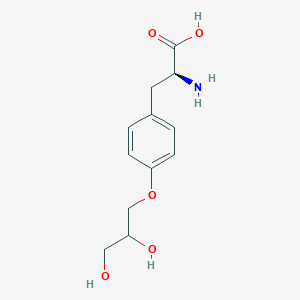


![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
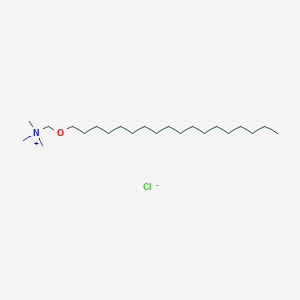
![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)
![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)

